molecular formula C16H14N2O2S B403640 N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 312594-33-5

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B403640
CAS No.: 312594-33-5
M. Wt: 298.4g/mol
InChI Key: BYNPZXLJLAZBOM-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is an organic compound with the molecular formula C16H14N2O2S It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a pyridin-2-ylmethyl group

Scientific Research Applications

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is not mentioned in the literature I retrieved, sulfonamides in general are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .

Biochemical Analysis

Biochemical Properties

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form coordinate bonds with metal ions such as Mn(II) and Fe(II), which are crucial for its function as a nitric oxide donor . This interaction is essential for its role in targeted delivery of nitric oxide to biological sites, such as tumors, where nitric oxide is released upon irradiation with long-wavelength light .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance nitric oxide concentrations at tumor sites, which can reverse prostate cancer resistance to chemotherapy and radiotherapy, increase tumor response to anticancer drugs, and promote cancer cell death . These effects highlight the potential of this compound in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with metal ions, which can release nitric oxide upon illumination with low-frequency light . This release of nitric oxide can inhibit cancer cell invasion and transmission, making this compound a promising agent for photodynamic therapy of cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and can maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively enhance nitric oxide concentrations and promote cancer cell death without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function as a nitric oxide donor . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s biochemical properties and cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its targeted delivery and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

    Pyrabactin: 4-Bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, a synthetic plant growth inhibitor.

    N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide: Another sulfonamide derivative with different substituents.

Uniqueness

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide is unique due to its specific combination of a naphthalene ring, sulfonamide group, and pyridin-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-15-7-3-4-10-17-15)16-9-8-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNPZXLJLAZBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333002
Record name N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312594-33-5
Record name N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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